molecular formula C14H19N3 B6644057 3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline

3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline

Cat. No. B6644057
M. Wt: 229.32 g/mol
InChI Key: JQUJFTXVMDMYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline is a chemical compound that belongs to the class of anilines. It is commonly used in scientific research, particularly in the field of pharmacology, due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of cell division and ultimately, cell death. Additionally, it has been found to inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It has also been found to reduce the production of inflammatory cytokines, leading to its anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, one of the limitations of using this compound is its toxicity, which can make it difficult to work with in lab settings.

Future Directions

There are several future directions for research involving 3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline. One area of interest is the development of new cancer treatments based on this compound. Another area of interest is the study of its anti-inflammatory and analgesic effects, and its potential use in the treatment of inflammatory conditions such as arthritis. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis method of 3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline involves the reaction of 3-ethyl-4-methylaniline with 3-methylimidazole in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline is widely used in scientific research, particularly in the field of pharmacology. It has been found to exhibit potent antitumor activity and is being studied for its potential use in cancer treatment. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.

properties

IUPAC Name

3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-4-12-7-13(6-5-11(12)2)16-9-14-8-15-10-17(14)3/h5-8,10,16H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUJFTXVMDMYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)NCC2=CN=CN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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